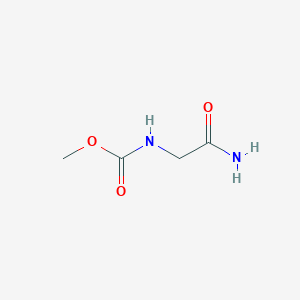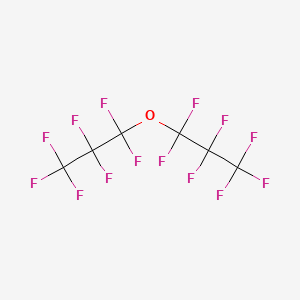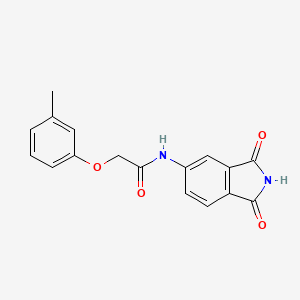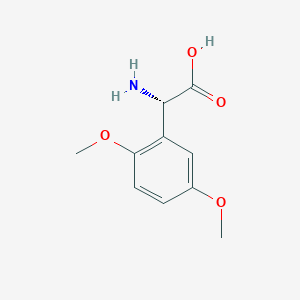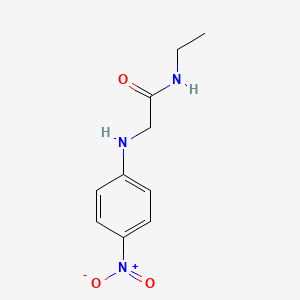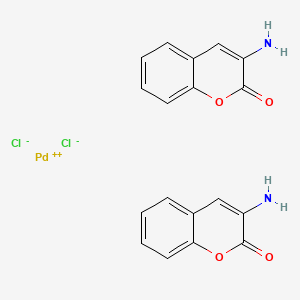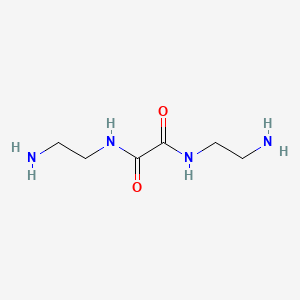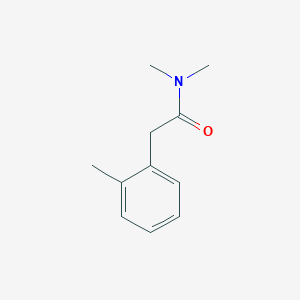
2,3-Bis(benzyloxy)-5-nitronaphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis(benzyloxy)-5-nitronaphthalene-1,4-dione is an organic compound with a complex structure that includes two benzyloxy groups and a nitro group attached to a naphthalene-1,4-dione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(benzyloxy)-5-nitronaphthalene-1,4-dione typically involves multiple steps. One common method starts with the nitration of naphthalene-1,4-dione to introduce the nitro group at the 5-position. This is followed by the protection of the hydroxyl groups with benzyl groups to form the benzyloxy derivatives. The reaction conditions often involve the use of strong acids for nitration and benzyl chloride in the presence of a base for the protection step.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Bis(benzyloxy)-5-nitronaphthalene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used to replace the benzyloxy groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2,3-Bis(benzyloxy)-5-aminonaphthalene-1,4-dione.
Aplicaciones Científicas De Investigación
2,3-Bis(benzyloxy)-5-nitronaphthalene-1,4-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of 2,3-Bis(benzyloxy)-5-nitronaphthalene-1,4-dione involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The benzyloxy groups can also participate in binding interactions with proteins or nucleic acids, influencing the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Bis(benzyloxy)benzoic acid
- 2,3-Bis(benzyloxy)pyridine
- 2,3-Bis(benzyloxy)succinic acid
Uniqueness
2,3-Bis(benzyloxy)-5-nitronaphthalene-1,4-dione is unique due to the presence of both benzyloxy and nitro groups on a naphthalene-1,4-dione core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
89226-88-0 |
|---|---|
Fórmula molecular |
C24H17NO6 |
Peso molecular |
415.4 g/mol |
Nombre IUPAC |
5-nitro-2,3-bis(phenylmethoxy)naphthalene-1,4-dione |
InChI |
InChI=1S/C24H17NO6/c26-21-18-12-7-13-19(25(28)29)20(18)22(27)24(31-15-17-10-5-2-6-11-17)23(21)30-14-16-8-3-1-4-9-16/h1-13H,14-15H2 |
Clave InChI |
WYYJLDYEHWOYCW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=C(C(=O)C3=C(C2=O)C=CC=C3[N+](=O)[O-])OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methoxy-6-[(oxiran-2-yl)methyl]phenyl acetate](/img/structure/B14150859.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B14150866.png)

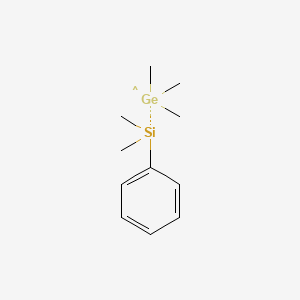
![N-[(3-Phenyl-2,1-benzisoxazol-5-yl)carbonyl]-L-valine](/img/structure/B14150883.png)

